3-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-5-methyl-1,3-dihydro-indol-2-one
Description
Properties
IUPAC Name |
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-3-8-15-14(9-11)18(22,17(21)19-15)10-16(20)12-4-6-13(23-2)7-5-12/h3-9,22H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFPJZCZGPBDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-5-methyl-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-5-methyl-1,3-dihydro-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Aromatic Substituents
Compound A : 3-[2-(2,4-Dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one (CAS 384362-10-1)
- Key Differences : The phenyl ring in Compound A has 2,4-dimethoxy substituents instead of a single 4-methoxy group.
- Solubility: Additional methoxy groups may improve aqueous solubility compared to the target compound. Synthetic Accessibility: The synthesis of 2,4-dimethoxy derivatives may require more complex protection/deprotection steps, reducing overall yield.
Compound B : 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one (CAS Not Specified)
- Key Differences : The phenyl ring is replaced with a 1,3-benzodioxole moiety.
- Bioactivity: Benzodioxole-containing compounds often exhibit enhanced binding to serotonin receptors, suggesting divergent pharmacological profiles .
Analogs with Modified Side Chains or Core Substituents
Compound C : 3-(5-Ethyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one (CAS 329368-27-6)
- Key Differences : The 2-(4-methoxyphenyl)-2-oxoethyl side chain is replaced with a 5-ethyl-2-oxocyclohexyl group.
- Conformational Flexibility: The rigid cyclohexane ring restricts molecular flexibility, possibly affecting target binding kinetics.
Compound D : 3-Hydroxy-3-(2-oxo-cyclohexylmethyl)-1-piperidin-1-ylmethyl-1,3-dihydro-indol-2-one (Compound G in )
- Key Differences : Incorporates a piperidinylmethyl group and a cyclohexylmethyl side chain.
- Impact :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Methoxy Position : The 4-methoxy group in the target compound balances electron donation and metabolic stability better than 2,4-dimethoxy (Compound A) or benzodioxole (Compound B) analogs.
- Side Chain Flexibility : Linear side chains (e.g., 2-oxoethyl) favor interactions with shallow binding pockets, while bulkier substituents (e.g., cyclohexyl) may enhance membrane permeability but reduce target affinity.
Biological Activity
3-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-5-methyl-1,3-dihydro-indol-2-one is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics suggest a variety of biological activities, making it a subject of interest in pharmacological research.
Chemical Structure
The compound can be represented as follows:
This structure includes an indole moiety, which is known for its diverse biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The presence of hydroxyl groups in the structure may contribute to its free radical scavenging ability.
Antimicrobial Properties
Studies have demonstrated that derivatives of indole compounds possess antimicrobial activity against a range of pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Compounds with indole frameworks have been reported to exhibit anti-inflammatory properties. This activity is often measured through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The potential for this compound to modulate inflammatory pathways warrants further investigation.
Neuroprotective Effects
Given the increasing interest in neuroprotective agents, the indole structure may confer neuroprotective benefits. Similar compounds have been studied for their effects on neuronal health and function, particularly in models of neurodegenerative diseases.
Case Studies
-
Antioxidant Activity Assessment :
A study evaluated the antioxidant capacity of various indole derivatives using DPPH radical scavenging assays. Results indicated that certain substitutions on the indole ring significantly enhanced antioxidant activity, suggesting that modifications similar to those found in this compound could yield potent antioxidants. -
Antimicrobial Evaluation :
In vitro studies on related compounds showed effective inhibition against multiple strains of bacteria. For instance, a derivative with a similar structure demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. -
Anti-inflammatory Mechanisms :
Research involving indole derivatives has shown that they can inhibit COX enzymes and reduce the production of inflammatory mediators in cellular models. This suggests that the compound may possess similar anti-inflammatory properties.
Data Table: Biological Activities Comparison
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Indole derivatives | Significant free radical scavenging |
| Antimicrobial | Indole analogs | MIC values ranging from 16 to 64 µg/mL |
| Anti-inflammatory | Indole-based compounds | Inhibition of COX enzymes |
| Neuroprotective | Indole derivatives | Protection against neuronal damage |
Q & A
Basic Research Questions
What are the key considerations for optimizing the synthesis of 3-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-5-methyl-1,3-dihydro-indol-2-one to achieve high yield and purity?
To optimize synthesis, prioritize precise control of reaction parameters:
- Temperature : Maintain strict thermal conditions (e.g., 60–80°C) to avoid side reactions .
- pH adjustments : Use buffered solutions to stabilize intermediates during cyclization steps .
- Reagent selection : Employ coupling agents like carbodiimides to enhance amide bond formation and reduce by-products .
- Purification : Utilize flash column chromatography or recrystallization to isolate the compound with ≥95% purity .
Which spectroscopic techniques are essential for confirming the structural identity of this compound?
A multi-technique approach is critical:
- NMR spectroscopy : Use H and C NMR to verify indole ring substitution patterns and methyl/methoxy group placement .
- Mass spectrometry (HR-ESI-MS) : Confirm molecular weight (e.g., calculated 343.4260 vs. observed) and fragmentation patterns .
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) functional groups .
What safety protocols should be followed when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (classified as Acute Toxicity Category 4) .
- Decontamination : Rinse skin/eyes with water for 15 minutes if exposed and seek medical evaluation .
Advanced Research Questions
How can structural ambiguities in the indole core or substituent orientation be resolved experimentally?
- Single-crystal X-ray diffraction : Resolve stereochemical uncertainties (e.g., Z/E isomerism) by analyzing intermolecular hydrogen bonding (e.g., O-H⋯O distances of 2.8–3.0 Å) .
- Dynamic NMR : Detect rotational barriers in methoxy or methyl groups at variable temperatures (e.g., coalescence temperature analysis) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms .
How does the pharmacological profile of this compound compare to its structural analogs?
- Fluorine/propoxy substitutions : Analogues with fluorine at the benzyl position (e.g., 4-fluorobenzyl derivatives) show enhanced binding to serotonin receptors due to increased electronegativity and membrane permeability .
- Methoxy group positioning : Para-methoxy groups (vs. ortho) improve metabolic stability by reducing cytochrome P450-mediated oxidation .
- Bioactivity assays : Compare IC values in enzyme inhibition assays (e.g., COX-2) to quantify selectivity over structurally related indole derivatives .
How can researchers reconcile contradictory reports about this compound’s biological activity across studies?
- Dose-response validation : Replicate assays using standardized concentrations (e.g., 1–100 µM) to rule out concentration-dependent effects .
- Cell line specificity : Test activity in multiple cell models (e.g., HEK-293 vs. HeLa) to assess tissue-specific responses .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in reported efficacy .
What computational strategies can predict this compound’s interaction with biological targets?
- Molecular docking : Simulate binding poses in target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonds with active-site residues (e.g., Asp86 in COX-2) .
- Molecular dynamics (MD) : Run 100-ns simulations to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors near the methoxy group) for structure-activity relationship (SAR) optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
